![molecular formula C23H26N2O5 B2661639 4-[3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid CAS No. 442650-35-3](/img/structure/B2661639.png)
4-[3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrazoline derivative . Pyrazolines are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrazoline ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . It also contains 3,4-dimethoxyphenyl and 4-ethylphenyl groups .Chemical Reactions Analysis
Pyrazolines are known for their diverse biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . The specific chemical reactions involving this compound are not detailed in the available resources.Scientific Research Applications
Synthesis and Characterization
- A novel pyrazole derivative was synthesized through a 3+2 annulation method, indicating a route for direct synthesis of substituted pyrazoles, which could be applicable to the target compound. The synthesized compound was characterized using NMR, mass, UV-Vis, and CHN analysis, providing a foundation for the synthesis and characterization of related compounds (Naveen et al., 2021).
Biological Activities
- Studies have shown that derivatives of pyrazole compounds exhibit significant biological activities. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrated potent cytotoxic activities against various cancer cell lines, suggesting that similar structures like the specified compound could have comparable effects (Deady et al., 2003).
- Another study focused on the design, synthesis, and biological evaluation of pyrazole chalcones, revealing their anti-inflammatory, antioxidant, and antimicrobial properties. This indicates the potential for the target compound to exhibit similar activities, given its structural similarities (Bandgar et al., 2009).
- A series of tetra substituted pyrazolines were evaluated for their antimicrobial and antioxidant activities. The structure-activity relationship described in this research could be relevant for understanding the activity of the specified compound (Govindaraju et al., 2012).
Structural and Molecular Analysis
- The crystal and molecular structure of a pyrazole derivative was extensively analyzed, including Hirshfeld surface analysis and antimicrobial activity studies. Such structural analyses are crucial for understanding the interactions and stability of related compounds, including the specified acid derivative (Achutha et al., 2017).
Safety and Hazards
properties
IUPAC Name |
4-[5-(3,4-dimethoxyphenyl)-3-(4-ethylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-4-15-5-7-16(8-6-15)19-14-18(24-25(19)22(26)11-12-23(27)28)17-9-10-20(29-2)21(13-17)30-3/h5-10,13,19H,4,11-12,14H2,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZCTDDCGJMPKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-benzodioxol-5-ylmethyl)-1-(2-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
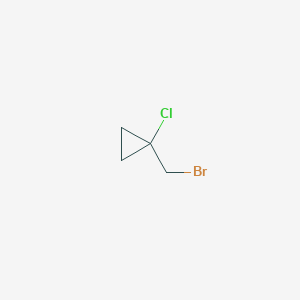
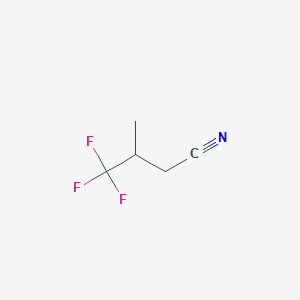
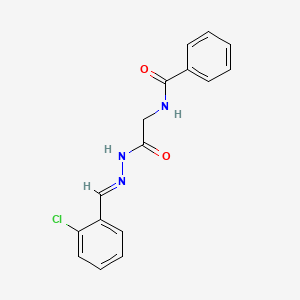
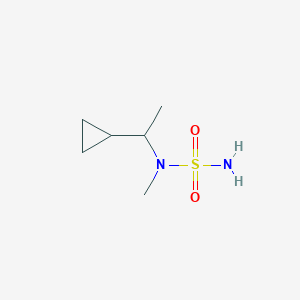

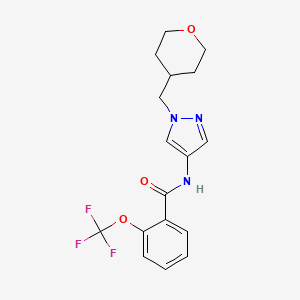
![6-chloro-3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2661566.png)
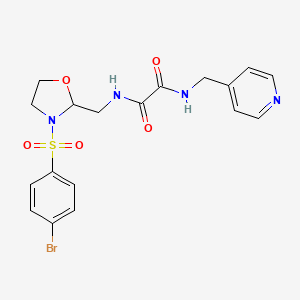
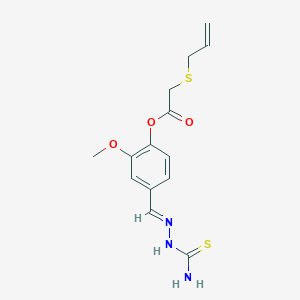
![2-chloro-N-{2-[4-(difluoromethoxy)-3-methoxyphenyl]ethyl}acetamide](/img/structure/B2661570.png)
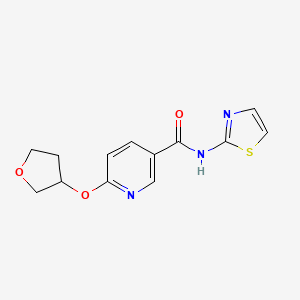

![7-Cyclopentyl-1,3-dimethyl-5-(2-piperidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2661578.png)